

6-Bromo-2-methylquinolin-4-ol molecular structure

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Compound of Interest

Compound Name: **6-Bromo-2-methylquinolin-4-ol**

Cat. No.: **B027710**

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An In-depth Technical Guide to **6-Bromo-2-methylquinolin-4-ol**

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological activities of **6-Bromo-2-methylquinolin-4-ol**. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data and experimental context for this compound.

Molecular Structure and Identifiers

6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound featuring a quinoline core. The structure is characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. The compound exists in tautomeric equilibrium with its keto form, 6-bromo-2-methyl-1H-quinolin-4-one.[1]

Table 1: Chemical Identity and Properties

Identifier	Value	Reference
IUPAC Name	6-bromo-2-methyl-1H-quinolin-4-one	[1]
Synonyms	6-bromo-2-methylquinolin-4-ol, 6-bromo-2-methyl-4-quinolinol	[1]
Molecular Formula	C ₁₀ H ₈ BrNO	[1] [2]
Molecular Weight	238.08 g/mol	[1] [3]
CAS Number	103030-28-0	[1] [2]
InChIKey	WPSHYKVAGQUPJD- UHFFFAOYSA-N	[1]

| Purity | >98% | [\[2\]](#) |

Synthesis Protocols

The synthesis of **6-bromo-2-methylquinolin-4-one** and its analogs typically starts from 4-bromoaniline and involves a cyclization reaction. The Knorr quinoline synthesis and Gould-Jacobs reaction are common strategies.

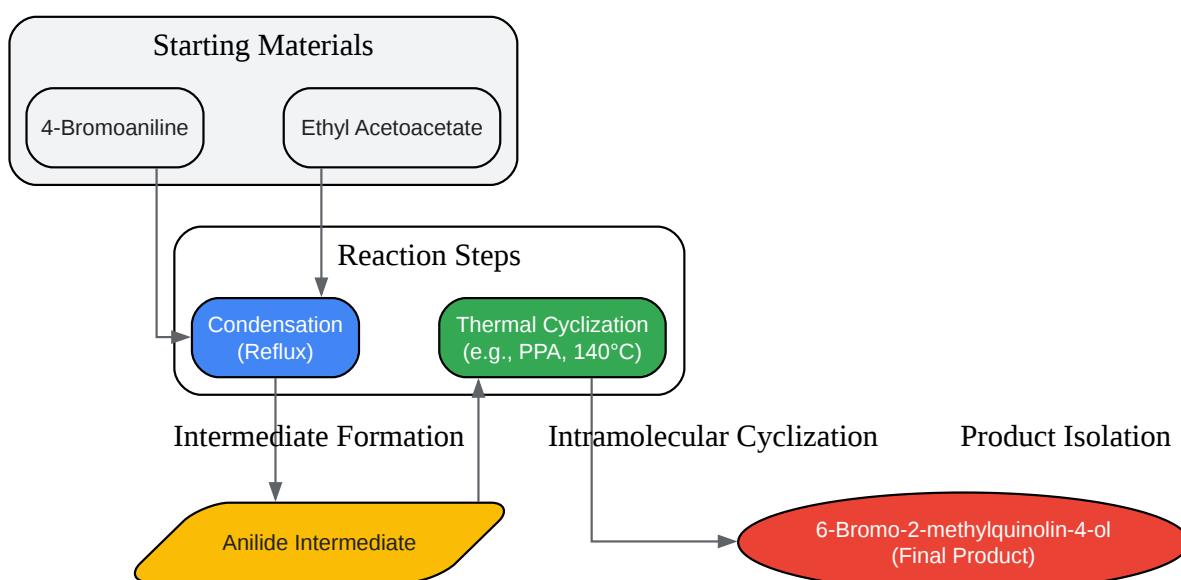
Synthesis via Knorr Reaction

This method involves the condensation of 4-bromoaniline with a β -ketoester, such as ethyl acetoacetate, to form a β -anilinoacrylate intermediate, which is then cyclized under acidic conditions.

Experimental Protocol:

- Step 1: Synthesis of Ethyl 3-(4-bromoanilino)but-2-enoate (Intermediate)
 - Combine 4-bromoaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent like toluene or ethanol.
 - A catalytic amount of acid (e.g., acetic acid) or base can be used to facilitate the condensation.

- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude anilide intermediate can be purified by recrystallization or used directly in the next step.[4]
- Step 2: Cyclization to **6-Bromo-2-methylquinolin-4-ol**
 - Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
 - Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes.[5][6]
 - Alternatively, the cyclization can be achieved by heating the intermediate in polyphosphoric acid (PPA) at 120-140 °C for 1-2 hours.[7][8]
 - After cooling, the reaction mixture is poured into ice water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the product.
 - The solid product is collected by filtration, washed thoroughly with water and a suitable organic solvent (e.g., ethanol or ether), and dried under vacuum.



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Diagram 1: Knorr synthesis workflow for **6-Bromo-2-methylquinolin-4-ol**.

Spectroscopic Characterization Protocols

Accurate structural elucidation is critical. The following are generalized protocols for obtaining spectroscopic data for **6-Bromo-2-methylquinolin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have low solubility in CDCl₃) in an NMR tube.

¹H NMR Acquisition Protocol:

- Use a standard 400 or 500 MHz NMR spectrometer.
- Acquire a one-dimensional ¹H NMR spectrum with a spectral width of 12-16 ppm.
- Expected Signals: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl group protons would appear as a singlet upfield (δ 2.0-2.5 ppm). The hydroxyl/amine proton (OH/NH) signal may be broad and its chemical shift is solvent-dependent.[6][7]

¹³C NMR Acquisition Protocol:

- Acquire a proton-decoupled ¹³C spectrum with a spectral width of 200-220 ppm.
- A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[9]

Infrared (IR) Spectroscopy

Sample Preparation:

- For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disc.

IR Spectrum Acquisition Protocol:

- Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm^{-1} .
- Expected Characteristic Peaks:
 - O-H/N-H stretch: A broad band in the region of 3400-3200 cm^{-1} (due to the -OH and N-H groups of the tautomers).
 - C=O stretch (keto form): A strong absorption around 1650-1670 cm^{-1} .
 - C=C and C=N stretching: Multiple sharp peaks in the 1600-1450 cm^{-1} region, characteristic of the quinoline ring.
 - C-Br stretch: A peak in the fingerprint region, typically below 700 cm^{-1} .

Mass Spectrometry (MS)

Sample Introduction and Ionization:

- Introduce the sample via direct infusion or after separation using GC-MS or LC-MS. Electron Ionization (EI) is a common method for such compounds.[\[10\]](#)

Mass Analysis Protocol:

- Acquire the mass spectrum.
- Expected Fragmentation Pattern: The mass spectrum is expected to show a prominent molecular ion peak ($[\text{M}]^+$). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}]^+$ and $[\text{M}+2]^+$) will be observed, corresponding to the ^{79}Br and ^{81}Br isotopes.[\[9\]](#)[\[10\]](#)

Potential Biological and Pharmacological Activity

While specific biological data for **6-Bromo-2-methylquinolin-4-ol** is limited in publicly available literature, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological effects.

Hypothesized Activities Based on Analogues:

- **Anticancer Activity:** Numerous quinoline derivatives are investigated as anticancer agents. The introduction of halogens like bromine can enhance cytotoxic activity.[\[8\]](#)[\[11\]](#) Related quinolin-2(1H)-one derivatives have shown significant antiproliferative potency against various cancer cell lines.[\[8\]](#)
- **Antibacterial Activity:** The 4-quinolone moiety is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolone antibiotics. It is hypothesized that bromo-substituted quinolinols could exhibit activity against both Gram-positive and Gram-negative bacteria.[\[11\]](#)
- **Antifungal Activity:** Some di-halogenated quinoline derivatives have demonstrated potent fungicidal properties, suggesting that **6-Bromo-2-methylquinolin-4-ol** could be explored for antifungal applications.[\[11\]](#)

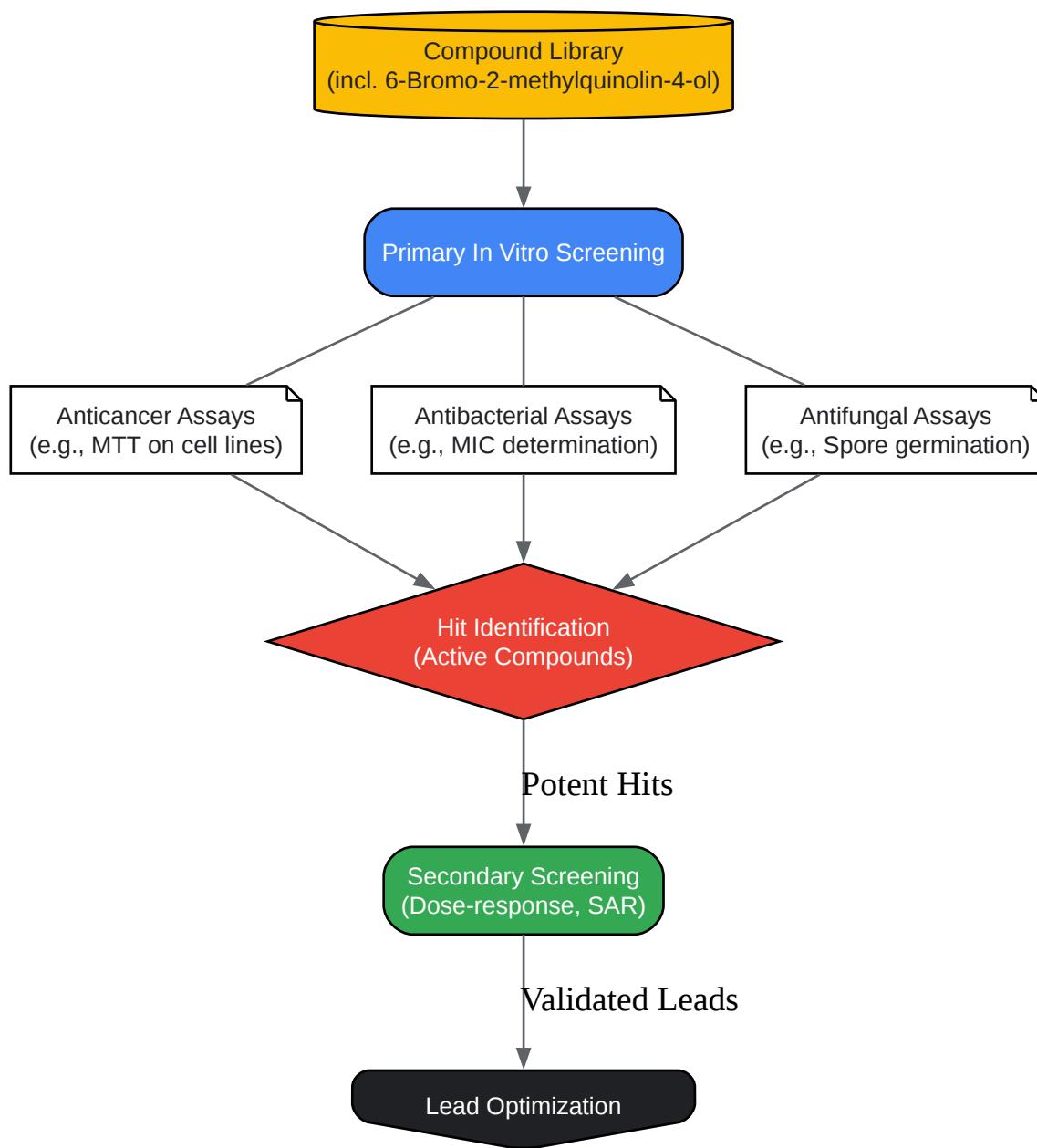
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Diagram 2: Logical workflow for biological screening of quinoline derivatives.

Safety and Handling

Based on aggregated GHS information for the compound, **6-Bromo-2-methylquinolin-4-ol** is classified as harmful if swallowed and causes serious eye damage.[1]

- Hazard Codes: H302, H318[1]

- Precautionary Codes: P264, P270, P280, P301+P317, P305+P354+P338[1]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

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